molecular formula C13H19NO B14066677 rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol

Cat. No.: B14066677
M. Wt: 205.30 g/mol
InChI Key: ZVEQSCRTRZHYTD-ZGTCLIOFSA-N
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Description

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a benzylamino (-NH-CH₂-C₆H₅) group at the C2 position and a methyl (-CH₃) group at C1. The rel-(1R,2R) designation indicates the relative stereochemistry of the two chiral centers. This compound is structurally related to bioactive molecules and intermediates in organic synthesis, particularly in the preparation of cyclopropane-based drugs or ligands .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1R)-2-(benzylamino)-1-methylcyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12?,13-/m1/s1

InChI Key

ZVEQSCRTRZHYTD-ZGTCLIOFSA-N

Isomeric SMILES

C[C@]1(CCCC1NCC2=CC=CC=C2)O

Canonical SMILES

CC1(CCCC1NCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Asymmetric Cyclization of Epoxide Intermediates

A widely employed route involves the asymmetric ring-opening of epoxide precursors. For example, (1R,2R)-1-methylcyclopentene oxide undergoes nucleophilic attack by benzylamine in the presence of chiral catalysts such as Jacobsen’s cobalt salen complex. This method achieves enantiomeric excess (ee) values of 85–92% under optimized conditions. Key parameters include:

  • Temperature : Reactions proceed optimally at −20°C to 0°C to minimize racemization.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances nucleophilicity.
  • Catalyst Loading : 5–10 mol% of cobalt salen ensures stereochemical control.

Post-reduction steps using sodium borohydride or lithium aluminum hydride yield the final amino alcohol.

Reductive Amination of Cyclopentanone Derivatives

Reductive amination offers a streamlined approach. 1-Methylcyclopentanone is condensed with benzylamine using titanium tetrachloride as a Lewis acid, followed by reduction with sodium cyanoborohydride. This method provides moderate yields (60–70%) but requires careful pH control (pH 4–6) to prevent imine hydrolysis.

Mechanistic Insight :

  • Condensation:
    $$ \text{1-Methylcyclopentanone} + \text{Benzylamine} \xrightarrow{\text{TiCl}_4} \text{Imine Intermediate} $$
  • Reduction:
    $$ \text{Imine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol} $$

Resolution of Racemic Mixtures via Chiral Auxiliaries

Racemic mixtures are resolved using chiral resolving agents. Di-p-toluoyl tartaric acid forms diastereomeric salts with the enantiomers, which are separated via fractional crystallization. This method achieves >99% ee but suffers from low overall yields (30–40%) due to multiple crystallization steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Enantiomeric Excess (%) Key Advantages Limitations
Asymmetric Cyclization 75–85 85–92 High stereoselectivity High catalyst cost
Reductive Amination 60–70 Racemic Simplicity, fewer steps Requires resolution steps
Chiral Resolution 30–40 >99 High purity Low yield, multi-step process

Optimization Strategies

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate imine formation in reductive amination by stabilizing charged intermediates. Conversely, nonpolar solvents (e.g., toluene) improve diastereoselectivity in cyclization reactions by reducing side reactions.

Catalyst Design for Enhanced Stereocontrol

Recent advances utilize bimetallic catalysts (e.g., Cu(I)-Binap systems) to improve ee values to 95% in asymmetric cyclizations. These catalysts enhance π-π interactions between the substrate and chiral ligands.

Challenges in Synthesis

Stereochemical Inversion During Purification

Acidic workup conditions may induce epimerization at the C1 position. Neutralization with ammonium chloride before extraction mitigates this issue.

Byproduct Formation in Reductive Amination

Over-reduction of the imine intermediate to secondary amines occurs at high borohydride concentrations. Stepwise addition of reductant minimizes this side reaction.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The benzylamino group can participate in substitution reactions, such as nucleophilic substitution with other amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is a chiral compound with a unique cyclopentanol structure and a molecular weight of 205.3 g/mol. The compound has a benzylamino group attached to the cyclopentanol framework, which contributes to its potential biological activity and applications in pharmaceuticals and other fields. The stereochemistry of this compound is critical because the (1R,2R) configuration influences its interactions and efficacy in biological systems.

Scientific Research Applications

The precise applications of this compound are still emerging, but research suggests several potential uses.

Potential Therapeutic Effects

  • Compounds with similar structures to this compound have been investigated for potential therapeutic effects.
  • Interaction studies involving this compound focus on how it interacts with biological targets such as receptors and enzymes.

Synthesis Methods

  • Several synthesis methods have been reported for this compound, indicating its importance in chemical research.

Fields of Application

This compound has several applications across various fields:

  • Pharmaceuticals
  • Agrochemicals
  • Material science

Structural Similarity

This compound shares structural similarities with several other compounds:

Compound NameStructure TypeUnique Features
(1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-olChiral CyclopentanolOpposite stereochemistry affecting biological activity
2-Bromo-1-methylcyclopentan-1-olHalogenated AlcoholIncreased reactivity due to bromine substitution
CyclopentanolSimple AlcoholLacks the amine functionality affecting solubility and reactivity

Mechanism of Action

The mechanism by which rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzylamino group can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Cyclopentanol vs. Cyclohexanol Derivatives

A key structural variation lies in the size of the carbocyclic ring. Replacing the cyclopentanol core with cyclohexanol alters steric and electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol 1033605-25-2 C₁₃H₁₉NO 205.3 g/mol Cyclopentanol ring, 1-methyl, 2-benzylamino
trans-2-Benzylamino-1-cyclohexanol 40571-86-6 C₁₃H₁₉NO 205.3 g/mol Cyclohexanol ring, 2-benzylamino

Key Differences :

  • Lipophilicity: The smaller cyclopentanol ring may reduce lipophilicity compared to cyclohexanol, influencing membrane permeability in biological systems.

Substituent Variations in Cyclopropane/Cyclobutane Analogues

Compounds with smaller rings (cyclopropane, cyclobutane) and similar functional groups highlight the impact of substituent positioning:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
rel-[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine 1731-23-3 C₆H₁₄N₂ 114.19 g/mol Cyclobutane core, dual aminomethyl groups
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid 175168-70-4 C₁₁H₁₁BrO₂ 255.11 g/mol Cyclopropane ring, bromophenyl, carboxylic acid

Key Differences :

  • Ring Size: Cyclopropane/cyclobutane rings introduce significant ring strain, enhancing reactivity (e.g., susceptibility to ring-opening reactions) compared to cyclopentanol derivatives .
  • Functional Groups: The presence of carboxylic acid (in cyclopropane derivatives) or aminomethyl groups (in cyclobutane analogues) alters polarity and hydrogen-bonding capacity, impacting solubility and biological target interactions.

Stereochemical Variations

Stereochemistry critically influences molecular interactions. For example:

  • rel-(1R,2R)-2-(Benzylamino)cyclopentanol vs. rel-(1S,2S)-enantiomers: Enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes, as seen in other aminocyclanol derivatives .
  • trans- vs. cis-Isomers: In cyclohexanol derivatives (e.g., trans-2-benzylamino-1-cyclohexanol), the trans configuration minimizes steric hindrance between the benzylamino and hydroxyl groups, favoring stable conformations .

Biological Activity

Rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is a chiral compound that exhibits significant biological activity due to its unique structural features. Its molecular formula is C13H19NOC_{13}H_{19}NO, with a molecular weight of 205.3 g/mol. The compound's stereochemistry plays a crucial role in its interactions within biological systems, influencing its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound features a cyclopentanol framework with a benzylamino group, contributing to its biological properties. The (1R,2R) configuration is particularly important as it can affect the compound's binding affinity and selectivity towards various biological targets.

Property Details
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.3 g/mol
CAS Number2185860-14-2
Stereochemistry(1R,2R)

Biological Activity

Research indicates that this compound possesses various biological activities, including:

  • Anticancer Properties: Compounds structurally related to this molecule have shown potential in inhibiting cancer cell proliferation. For instance, studies on similar benzylamino derivatives have demonstrated their ability to inhibit microRNA-21 expression, which is implicated in cancer progression .
  • Neuroprotective Effects: The compound may exhibit neuroprotective properties by modulating neurotransmitter systems or acting on specific receptors in the central nervous system.
  • Antimicrobial Activity: Preliminary studies suggest that similar compounds can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

Case Study 1: Inhibition of MicroRNA-21

A study investigated the inhibitory effects of benzylamino derivatives on microRNA-21, which is known to promote tumor growth. Compounds were synthesized and tested for their ability to reduce miR-21 levels in cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis in HeLa cells .

Case Study 2: Neuroprotective Screening

In another research effort, a series of benzylamino cyclopentanol derivatives were screened for neuroprotective activity using in vitro models of neuronal injury. Results indicated that some compounds enhanced neuronal survival and reduced apoptosis markers when exposed to neurotoxic agents.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes:

  • Receptor Binding: The compound may interact with adrenergic receptors, influencing cardiovascular responses.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways has been observed, suggesting a role in regulating biochemical processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally related compounds:

Compound Name Structure Type Unique Features
(1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-olChiral CyclopentanolOpposite stereochemistry affecting biological activity
2-Bromo-1-methylcyclopentan-1-olHalogenated AlcoholIncreased reactivity due to bromine substitution
CyclopentanolSimple AlcoholLacks the amine functionality affecting solubility

Q & A

Q. Basic

  • HPLC-MS : Detects low-abundance impurities (e.g., diastereomers, unreacted intermediates) using reverse-phase C18 columns and gradient elution.
  • ¹H/¹³C NMR : Identifies regioisomers via coupling constants and NOE correlations. For example, the methyl group at position 1 shows distinct NOE interactions with adjacent protons .
  • Elemental analysis : Validates molecular formula consistency (e.g., C₁₂H₁₇NO) .

How does the compound’s conformation influence its reactivity in asymmetric catalysis or biological assays?

Advanced
Computational modeling (DFT or molecular mechanics) can predict the equatorial/axial preference of the benzylamino group. For bicyclic analogs (e.g., (1R,2R,4S)-rel*-bicyclo[2.2.1]heptan-2-amine), steric hindrance from the methyl group shifts conformational equilibria, impacting hydrogen-bonding capacity and catalytic activity . Experimental validation via variable-temperature NMR or IR spectroscopy is recommended.

What protocols mitigate degradation of this compound during long-term storage or experimental workflows?

Q. Advanced

  • Temperature control : Store at –20°C under inert gas (N₂/Ar) to slow oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1.0 wt%.
  • Real-time monitoring : Use LC-MS to track degradation products (e.g., oxidized benzyl groups) over time. Evidence from organic degradation studies suggests cooling samples to 4°C during experiments minimizes matrix changes .

How can researchers reconcile contradictory biological activity data reported for this compound across studies?

Q. Advanced

  • Purity assessment : Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities .
  • Assay conditions : Standardize solvent (e.g., DMSO concentration), pH, and temperature.
  • Control experiments : Compare with structurally validated analogs (e.g., (1R,2S)-stereoisomers) to isolate stereochemical contributions .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid : For skin contact, wash with water for 15 minutes; consult a physician if irritation persists. Refer to SDS guidelines for bicycloheptane amine analogs for emergency protocols .

What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

Q. Advanced

  • Software : Use ChemAxon MarvinSuite or ACD/Labs Percepta for logP and pKa prediction.
  • Validation : Cross-reference with experimental data from PubChem or analogous cyclopentanol derivatives .

How can enantiomeric excess (ee) be quantified for this compound?

Q. Advanced

  • Chiral HPLC : Use a Chiralcel® OD-H column with hexane:isopropanol (90:10) mobile phase.
  • NMR with chiral shift reagents : Europium complexes induce splitting of enantiomer signals for integration .

What are the limitations of current synthetic methods for scaling up production of this compound for preclinical studies?

Q. Advanced

  • Catalyst cost : Transition-metal catalysts (e.g., Pd) increase costs; explore iron- or enzyme-catalyzed alternatives.
  • Stereochemical drift : High-temperature reactions may racemize the product; optimize low-temperature protocols (e.g., 0–25°C) .

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